

Unraveling Species-Specific Responses to Dodecanedioate: A Comparative Transcriptomic Approach

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Compound of Interest

Compound Name: **Dodecanedioate**

Cat. No.: **B1236620**

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For researchers, scientists, and drug development professionals, understanding the cellular and metabolic responses to dicarboxylic acids like **dodecanedioate** is crucial for various applications, from bioremediation to novel therapeutic development. This guide provides a comparative overview of the transcriptomic landscapes in different organisms when exposed to **dodecanedioate**, highlighting species-specific metabolic and stress-response pathways. Due to a lack of direct comparative transcriptomic studies on **dodecanedioate**, this guide synthesizes data from related compounds and established metabolic pathways to infer and compare potential species-specific responses.

Executive Summary

Dodecanedioate, a 12-carbon dicarboxylic acid, serves as a carbon source for various microorganisms. Its metabolism primarily involves initial activation and subsequent degradation via the β -oxidation pathway. Transcriptomic analyses, though not directly comparing species' responses to **dodecanedioate**, suggest that different organisms employ distinct regulatory and metabolic strategies to utilize this compound. This guide explores these differences, drawing on transcriptomic data from dodecane degradation in bacteria and the known metabolic pathways of dicarboxylic acids.

Comparative Transcriptomic Analysis: Insights from Dodecane Degradation

While direct transcriptomic studies on **dodecanedioate** are not readily available, research on the degradation of its precursor, dodecane, in the bacterium *Acinetobacter venetianus* RAG-1 offers valuable insights. When grown on dodecane, this bacterium exhibits significant upregulation of genes involved in alkane catabolism and cellular stress responses.

Table 1: Summary of Upregulated Genes in *Acinetobacter venetianus* RAG-1 in Response to Dodecane

Gene Category	Key Genes/Enzymes	Putative Function in Dodecanedioate Metabolism
Alkane Oxidation	Alkane monooxygenases (alkMa, alkMb)	Initial oxidation of alkanes to corresponding alcohols and subsequently to aldehydes and fatty acids.
Fatty Acid Metabolism	Acyl-CoA synthetases, β -oxidation pathway enzymes	Activation of dodecanedioate to its CoA derivative and subsequent degradation.
Stress Response	Chaperones, oxidative stress proteins	Management of cellular stress induced by metabolic intermediates.
Transport	Permeases, outer membrane proteins	Uptake of dodecanedioate and related compounds.

This table is based on inferred functions related to **dodecanedioate** metabolism, extrapolated from dodecane transcriptomic data.

Metabolic Pathways of Dodecanedioate Degradation

The primary route for **dodecanedioate** degradation in most organisms is initiated by ω -oxidation of the corresponding fatty acid, followed by β -oxidation.

ω -Oxidation Pathway

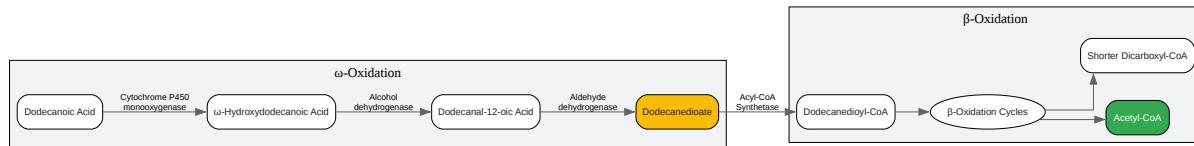
Long-chain fatty acids can be oxidized at their terminal methyl group (ω -carbon), a process known as ω -oxidation. This pathway is an alternative to β -oxidation and is crucial for the metabolism of dicarboxylic acids.^{[1][2]} It typically occurs in the endoplasmic reticulum in eukaryotes.^[2]

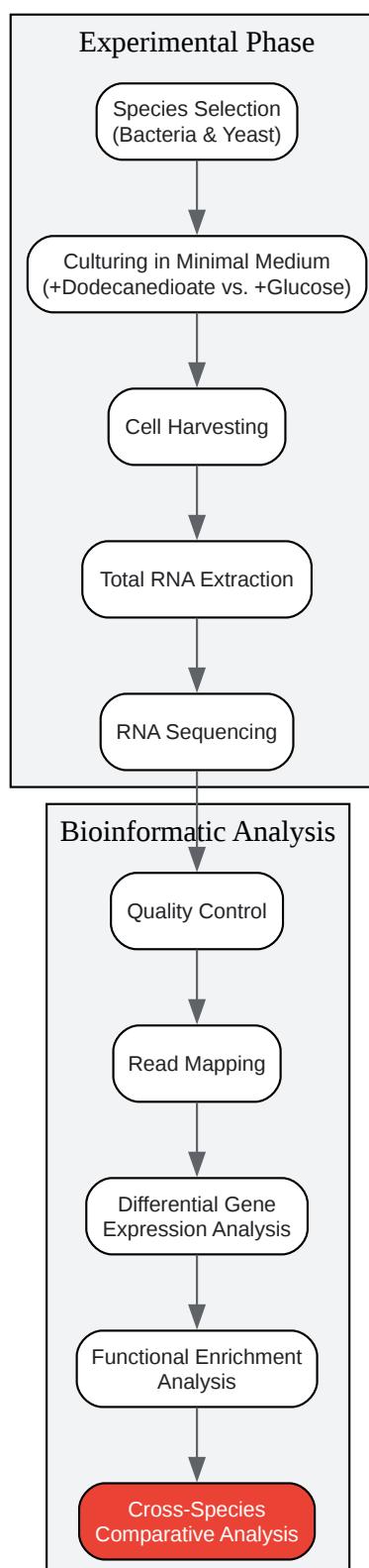
The key steps are:

- Hydroxylation: A hydroxyl group is introduced at the ω -carbon by a cytochrome P450 monooxygenase.^[2]
- Oxidation to Aldehyde: The hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase.^[3]
- Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, forming the dicarboxylic acid (e.g., **dodecanedioate**).^[3]

β -Oxidation of Dicarboxylic Acids

Once formed, **dodecanedioate** is catabolized through the β -oxidation pathway, similar to fatty acids. This process occurs in peroxisomes and mitochondria.^{[4][5]} Each cycle of β -oxidation shortens the dicarboxylic acid by two carbons, releasing acetyl-CoA.





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- To cite this document: BenchChem. [Unraveling Species-Specific Responses to Dodecanedioate: A Comparative Transcriptomic Approach]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236620#comparative-transcriptomic-analysis-to-identify-species-specific-responses-to-dodecanedioate>]

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